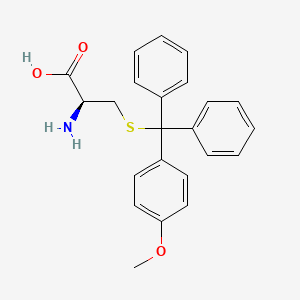

H-D-Cys(Mmt)-OH

Description

Significance of Cysteine in Biologically Active Peptides and Proteins

Cysteine, a unique sulfur-containing amino acid, is of paramount importance in the structure and function of many peptides and proteins. Its side chain contains a thiol group (-SH), which is highly reactive. The most notable role of the cysteine thiol group is its ability to form disulfide bonds (-S-S-) through oxidation with another cysteine residue. These disulfide bridges are critical for establishing and maintaining the three-dimensional structure of proteins, a factor essential for their biological activity.

While L-cysteine is the enantiomer predominantly found in naturally occurring proteins, the incorporation of its stereoisomer, D-cysteine, into synthetic peptides can confer unique and advantageous properties. D-amino acids, including D-cysteine, are less susceptible to degradation by naturally occurring enzymes, which can enhance the stability and therapeutic potential of peptide-based drugs. Endogenous D-cysteine has also been identified as playing a role in neural development, highlighting its biological relevance.

Fundamental Principles of Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides in a laboratory setting. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. To ensure that the amino acids link in the correct sequence and to prevent unwanted side reactions, the various reactive groups on the amino acids must be temporarily blocked or "protected" by chemical moieties known as protecting groups.

A key principle in SPPS is the concept of "orthogonality." This means that different protecting groups used in the synthesis can be removed under distinct chemical conditions without affecting the others. This allows for the selective deprotection of specific functional groups at desired steps in the synthesis, such as the formation of a disulfide bond after the main peptide chain has been assembled. The thiol group of cysteine is particularly reactive and requires robust protection throughout the synthesis to prevent undesired side reactions like oxidation or alkylation.

Overview of the 4-Methoxytrityl (Mmt) Protecting Group for Cysteine Thiol Functionality

The 4-Methoxytrityl (Mmt) group is a highly effective protecting group for the thiol side chain of cysteine. It belongs to the trityl family of protecting groups, which are known for their acid lability. The Mmt group is introduced to the cysteine thiol group by reacting it with 4-methoxytrityl chloride.

The defining characteristic of the Mmt group is its extreme sensitivity to acid. It can be selectively removed under very mild acidic conditions, typically using a low concentration (1-3%) of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This high degree of acid lability makes the Mmt group "orthogonal" to many other protecting groups used in SPPS, such as the t-butyl (tBu) and Fmoc groups, which require stronger acidic conditions or basic conditions, respectively, for their removal.

This selective removal is a significant advantage. For instance, in the synthesis of a peptide containing multiple cysteine residues, one can use a combination of Cys(Mmt) and another cysteine derivative with a more stable protecting group, like Cys(Trt) or Cys(Acm). The Mmt group can be removed on the resin, allowing for the formation of a specific disulfide bond while the other cysteine residues remain protected. This strategy is invaluable for the regioselective synthesis of complex peptides with multiple disulfide bridges. The cleavage of the Mmt group can be easily monitored as the released Mmt cation produces a distinct orange color.

The compound H-D-Cys(Mmt)-OH provides a ready-to-use building block for incorporating a D-cysteine residue with its thiol group protected by the Mmt moiety into a peptide chain during SPPS.

Chemical Compound Data

Below are tables detailing the properties of the compounds discussed in this article.

Table 1: this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | S-p-methoxytrityl-D-cysteine | |

| Synonyms | (S)-2-amino-3-((4-methoxyphenyl)diphenylmethylthio)propanoic acid | |

| CAS Number | 926935-33-3 | |

| Molecular Formula | C23H23NO3S |

| Molecular Weight | 393.5 g/mol | |

Table 2: Other Mentioned Compounds

| Compound Name | Abbreviation | Key Role/Feature |

|---|---|---|

| D-Cysteine | D-Cys | D-enantiomer of cysteine, provides enzymatic resistance. |

| L-Cysteine | L-Cys | Naturally occurring enantiomer of cysteine. |

| 4-Methoxytrityl | Mmt | Highly acid-sensitive thiol protecting group. |

| Trifluoroacetic Acid | TFA | Acid used for deprotection in SPPS. |

| Dichloromethane | DCM | Solvent used in SPPS. |

| tert-Butyl | tBu | A common, more acid-stable protecting group. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile protecting group for the amino terminus. |

| Trityl | Trt | A less acid-sensitive thiol protecting group than Mmt. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINHNNAIDVCEZ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648424 | |

| Record name | S-[(4-Methoxyphenyl)(diphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926935-33-3 | |

| Record name | S-[(4-Methoxyphenyl)(diphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of H D Cys Mmt Oh As a Peptide Building Block

Synthetic Methodologies for Fmoc-D-Cys(Mmt)-OH Derivatives

The synthesis of the widely used Fmoc-protected version, Fmoc-D-Cys(Mmt)-OH, is a key step for its application in solid-phase peptide synthesis (SPPS). A common method involves the reaction of S-4-methoxytrityl cysteine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This process yields the desired N-α-Fmoc protected product.

The Mmt protecting group is noted for being significantly more sensitive to acid than the related trityl (Trt) group. This heightened acid lability allows for its selective removal in the presence of other acid-sensitive groups like tert-butyl (tBu) and even the S-Trt group. Quantitative removal of the Mmt group can be achieved by treating the peptide with a dilute solution of trifluoroacetic acid (TFA), typically 0.5-1.0% in dichloromethane (B109758) (DCM). For instance, a common cleavage cocktail is 1.1% TFA in a mixture of DCM and triethylsilane (TES) (97:3), which is applied for a short duration at room temperature.

The selective deprotection of the Mmt group is advantageous in strategies for forming multiple disulfide bridges in a peptide. It allows for the controlled and sequential formation of disulfide bonds, a critical aspect in the synthesis of many biologically active peptides.

Analytical Techniques for Purity and Structural Confirmation in Prepared Building Blocks

Ensuring the purity and correct structure of H-D-Cys(Mmt)-OH and its derivatives is paramount for successful peptide synthesis. A suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of these compounds. For Fmoc-D-Cys(Mmt)-OH, purity levels are often expected to be greater than 98.0% or even 99.0%. This technique separates the target compound from any impurities, allowing for accurate quantification of its purity.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. For this compound, the expected molecular weight is approximately 393.5 g/mol . For the Fmoc-protected derivative, Fmoc-D-Cys(Mmt)-OH, the molecular weight is around 615.74 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and can be used to confirm the stereochemical integrity of the D-configuration.

Other Techniques such as Thin-Layer Chromatography (TLC) can also be used for a quick assessment of purity, with expected purity often being ≥99%. Specific rotation measurements are crucial for confirming the correct stereochemistry (D-configuration) of the amino acid derivative.

The progress of the Mmt group cleavage during synthesis can be monitored by a simple qualitative test. A small amount of the cleavage mixture is spotted on a TLC plate and exposed to HCl vapor. The appearance of an orange color indicates the presence of the Mmt cation, confirming the removal of the protecting group.

Application of H D Cys Mmt Oh in Solid Phase Peptide Synthesis Methodologies

Optimization of Coupling Conditions for H-D-Cys(Mmt)-OH in Peptide Chain Elongation

Efficient coupling of amino acids is paramount for the successful synthesis of a target peptide. Due to the steric hindrance of the bulky Mmt group, optimizing the coupling conditions for this compound is important to ensure high yields and prevent incomplete reactions.

Standard coupling reagents used in SPPS are generally effective. These include carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Due to the high acid sensitivity of the Mmt group, coupling methods that utilize a base, such as PyBOP®/DIPEA (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/N,N-diisopropylethylamine), are often recommended to prevent premature deprotection. The choice of coupling reagent and conditions can be sequence-dependent, and monitoring the coupling reaction is crucial to ensure its completion. If coupling is found to be sluggish, strategies such as double coupling (repeating the coupling step) or increasing the reaction temperature (if using appropriate equipment like a microwave peptide synthesizer) can be employed.

Table 2: Common Coupling Reagents for this compound

| Reagent Class | Examples | Activator/Base | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC + Oxyma/HOBt | DIC (activator) | Generates a highly reactive O-acylisourea intermediate. Low racemization with additives. |

| Uronium/Aminium Salts | HBTU, HATU | DIPEA or Collidine (base) | Rapid and efficient coupling. |

Strategic Positioning of D-Cysteine(Mmt) in Peptide Sequences

The position of a D-cysteine residue in a peptide sequence is dictated by the desired structure and function of the final molecule. This compound can be incorporated at the C-terminus, N-terminus, or within the internal sequence of the peptide chain.

Synthesizing peptide acids with a C-terminal cysteine residue presents significant challenges, including epimerization and the formation of piperidinyl-alanine byproducts. The α-proton of the C-terminal cysteine is susceptible to abstraction by the basic conditions used for Fmoc deprotection (e.g., piperidine), leading to racemization (conversion from the D- to the L-enantiomer, or vice versa). This side reaction is particularly problematic when the cysteine is anchored to resins like Wang resin.

Several strategies have been developed to mitigate these side reactions:

Use of sterically hindered resins: Resins such as 2-chlorotrityl chloride (2-CTC) resin are highly recommended. The bulky nature of the trityl linker provides steric hindrance that reduces the extent of base-catalyzed side reactions.

Milder Fmoc deprotection conditions: Using alternative, less basic reagents for Fmoc removal can minimize epimerization. For example, a solution of 30% 4-methylpiperidine (B120128) in DMF containing 0.5 M OxymaPure has been shown to be effective in minimizing side reactions for Cys-containing peptides.

Choice of side-chain protecting group: The Mmt group, along with the tetrahydropyran (B127337) (Thp) group, has been demonstrated to reduce the propensity for side reactions compared to other protecting groups like Trityl (Trt) when synthesizing C-terminal cysteine peptides.

When this compound is incorporated into an internal position of the peptide chain, the primary consideration is the orthogonal deprotection of the Mmt group for subsequent on-resin modifications. This is a powerful strategy for creating complex peptide structures, such as bicyclic peptides.

The process involves synthesizing the linear peptide sequence with the D-Cys(Mmt) residue at the desired position. Once the full-length peptide is assembled, the Mmt group can be selectively removed on-resin with a dilute TFA solution (e.g., 1-2% TFA in DCM). The liberated thiol group can then be reacted. For instance, it can be oxidized to form a disulfide bond with another deprotected cysteine residue (which may have been protected with a different orthogonal group like Acm or Dpm) or conjugated to another molecule. The success of this approach hinges on the stability of all other protecting groups to the mild acid conditions used for Mmt removal. This allows for precise, regioselective modifications while the peptide remains conveniently attached to the solid support.

Orthogonality and Selective Deprotection of the Mmt Group

Acid Lability Profile of the S-Mmt Protecting Group

The S-Mmt group is characterized by its significant acid sensitivity, which distinguishes it from many other cysteine protecting groups. This lability stems from the stability of the 4-methoxytrityl cation that is released upon cleavage, which is enhanced by the electron-donating methoxy (B1213986) substituent on one of the phenyl rings.

The utility of the S-Mmt group is best understood when compared to other commonly used thiol protecting groups in peptide synthesis. Each group possesses a distinct acid lability profile, enabling chemists to design sophisticated orthogonal protection schemes.

S-Mmt (4-methoxytrityl): This group is exceptionally acid-labile and can be quantitatively removed with very dilute solutions of trifluoroacetic acid (TFA), typically 0.5-2% TFA in dichloromethane (B109758) (DCM). This allows for its selective cleavage in the presence of tBu-based side-chain protection and even the closely related S-Trt group.

S-Trt (Trityl): The Trt group is also acid-labile but requires higher concentrations of TFA (typically 5-10% for selective removal, or 95% during final cleavage) for efficient removal. While S-Mmt can be removed in the presence of S-Trt, the reverse is not possible, as the conditions required to cleave S-Trt will also remove S-Mmt.

S-Dpm (Diphenylmethyl): The Dpm group is significantly more stable to acid than both Mmt and Trt. It is stable to the dilute TFA conditions used for Mmt removal but requires high concentrations of TFA (60-95%) for its own cleavage. This makes the Mmt/Dpm pair highly effective for regioselective disulfide bond formation.

S-tBu (tert-Butyl): The tBu group is stable under the standard acidic conditions of TFA cleavage. Its removal typically requires treatment with mercury(II) acetate (B1210297) or other specialized reagents. This makes it fully orthogonal to acid-labile groups like Mmt.

S-Acm (Acetamidomethyl): The Acm group is stable to the TFA treatments used in both selective Mmt removal and final peptide cleavage from the resin. It is typically removed by treatment with mercury(II) or silver(I) salts, or with iodine, which can simultaneously induce disulfide bond formation.

S-Thp (Tetrahydropyranyl): The Thp group is stable to 1% TFA in DCM, allowing for orthogonal deprotection of Mmt. It is completely removed by treatment with standard final cleavage cocktails (e.g., TFA/water/TIS 95:2.5:2.5). Studies have shown that using Thp for C-terminal cysteine residues can lead to lower racemization compared to Trt or Dpm.

S-Mob (p-Methoxybenzyl) and S-Mbzl (p-Methylbenzyl): These groups are primarily used in Boc-based SPPS and are more stable to TFA than Mmt or Trt. They are typically cleaved with very strong acids like hydrogen fluoride (B91410) (HF). S-Mob is more acid-labile than S-Mbzl and can be partially removed during repetitive TFA treatments in long syntheses.

The following table summarizes the cleavage conditions for these protecting groups, highlighting the unique lability of the S-Mmt group.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To Mmt? | Reference |

|---|---|---|---|---|

| 4-Methoxytrityl | Mmt | 0.5-2% TFA in DCM | N/A | |

| Trityl | Trt | 5-95% TFA | Yes (selective) | |

| Diphenylmethyl | Dpm | 60-95% TFA | Yes | |

| tert-Butyl | tBu | Hg(OAc)₂, TFMSA | Yes | |

| Acetamidomethyl | Acm | I₂, Hg(II), Ag(I) | Yes | |

| Tetrahydropyranyl | Thp | >1% TFA (cleaved with 95% TFA) | Yes | |

| p-Methoxybenzyl | Mob | HF, TFMSA/TFA | Yes | |

| p-Methylbenzyl | Mbzl | HF | Yes |

Optimized Deprotection Conditions for S-Mmt in Peptidyl Resins

The selective removal of the S-Mmt group from a peptide chain while it is still attached to the solid support is a key step in many synthetic strategies. This process requires carefully optimized conditions to ensure complete deprotection without premature cleavage of the peptide from the resin or loss of other acid-sensitive protecting groups.

The standard method for S-Mmt deprotection involves treating the peptidyl resin with a dilute solution of TFA in DCM. A typical concentration is 1-2% TFA. The reaction is usually fast, often requiring multiple short treatments (e.g., 5-10 minutes each) to drive the deprotection to completion.

The inclusion of a cation scavenger is critical. During acidolysis, the highly stable Mmt cation is liberated. Without a scavenger, this electrophilic species can re-attach to other nucleophilic sites on the peptide, particularly the indole (B1671886) ring of tryptophan or the newly freed cysteine thiol itself. Trialkylsilanes such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) are highly effective scavengers. They act by reducing the Mmt cation to the inert 4-methoxy-triphenylmethane. A common deprotection cocktail is a mixture of TFA, a scavenger, and DCM, for example, TFA/TIS/DCM (1:2:97 v/v/v) or (2:5:93 v/v/v).

The following table outlines experimentally evaluated conditions for on-resin S-Mmt deprotection.

| Reagent Cocktail (v/v/v) | Treatment Protocol | Reference |

|---|---|---|

| 1% TFA / 2% TIS in DCM | 30 min at room temperature | |

| 2% TFA / 5% TIS in DCM | 5 iterations of 10 min each | |

| 1.1% TFA / 3% TES in DCM | Multiple 10 min treatments until completion | |

| 3% TFA / 5% TIS in DCM | 25 min at room temperature | |

| 1% TFA in DCM/TIS (95:5) | Not specified |

Monitoring the progress of the Mmt deprotection reaction is essential to ensure complete removal before subsequent synthetic steps. The liberated Mmt cation is a chromophore, which allows for qualitative and potentially quantitative monitoring.

A simple qualitative method involves spotting the cleavage filtrate onto a TLC plate and exposing it to HCl vapor; the presence of the Mmt cation is indicated by an immediate orange coloration. For more quantitative, real-time analysis, spectrophotometric monitoring can be employed. The closely related methyltrityl (Mtt) carbocation has a characteristic absorbance around 470 nm. The Mmt cation, being structurally similar, would also absorb in this visible range, allowing the progress of the deprotection to be followed by measuring the absorbance of the filtrate over time. However, it should be noted that the trityl (Trt) cation, which may be partially cleaved from other protecting groups or the resin linker, also absorbs light, which could interfere with precise measurements, especially near the end of the reaction. Despite this potential interference, monitoring the increase in absorbance in the visible spectrum provides a valuable tool for determining the endpoint of the deprotection reaction.

Evaluation of Acidic Reagents and Scavengers (e.g., TFA/DCM/TIS, TES)

Orthogonal Deprotection Strategies in Multi-Cysteine Peptides

The selective deprotection of S-Mmt is a cornerstone of strategies for synthesizing peptides with multiple, defined disulfide bridges. By pairing Cys(Mmt) with another cysteine residue protected by a group with different chemical lability (an "orthogonal" partner), each can be deprotected sequentially, allowing for controlled, stepwise oxidation to form the desired disulfide connectivity.

Several orthogonal pairing strategies involving Mmt have been successfully implemented in the synthesis of complex disulfide-rich peptides. The choice of the orthogonal partner depends on the desired sequence of disulfide bond formation.

Mmt and Dpm: A combination of Cys(Mmt) and Cys(Dpm) allows for the formation of two regioselective disulfide bridges. The Mmt groups are first removed with dilute TFA, leaving the Dpm groups intact. The first disulfide bond is then formed by oxidation of the free thiols. Subsequent treatment with a higher concentration of TFA (e.g., 95%) removes the Dpm groups (and cleaves the peptide from the resin), allowing for the formation of the second disulfide bond.

Mmt and Acm: The Cys(Acm) group is stable to the mild acid used to remove Mmt. After Mmt deprotection and the first oxidation, the Acm group can be removed in a separate step using iodine or mercury(II) acetate to enable the formation of a second disulfide linkage.

Mmt and S-tBu: The Cys(S-tBu) group is completely stable to the acidic conditions used for Mmt removal. One strategy involves converting the S-tBu group to a more reactive Cys(5-Npys) derivative on-resin. Subsequent treatment with 1% TFA removes the Mmt group, and the newly liberated thiol spontaneously attacks the Cys(5-Npys) residue to form the disulfide bond.

Mmt and STmp: The 2,4,6-trimethoxyphenylsulfenyl (STmp) group is orthogonal to Mmt, as it is stable to acid but labile to mild thiolysis (e.g., using dithiothreitol (B142953), DTT). In a sequential strategy, the STmp groups can be removed first by reduction, followed by oxidation to form the first bridge. The Mmt groups are then removed with dilute TFA, and a second oxidation step forms the second bridge.

The following table summarizes key orthogonal pairs for Cys(Mmt).

| Orthogonal Partner | Deprotection Condition (Partner) | Sequential Strategy | Reference |

|---|---|---|---|

| Dpm | High concentration TFA (e.g., 95%) | 1. Remove Mmt (dilute TFA) 2. Oxidize 3. Remove Dpm (conc. TFA) 4. Oxidize | |

| Acm | Iodine or Hg(II)/Ag(I) | 1. Remove Mmt (dilute TFA) 2. Oxidize 3. Remove Acm 4. Oxidize | |

| S-tBu | Reduction or Hg(II) | 1. Remove Mmt (dilute TFA) 2. Oxidize 3. Remove S-tBu 4. Oxidize | |

| STmp | Thiolysis (e.g., DTT) | 1. Remove STmp (DTT) 2. Oxidize 3. Remove Mmt (dilute TFA) 4. Oxidize |

On-Resin Selective Deprotection for Post-Synthetic Functionalization

The ability to selectively remove the Mmt protecting group from a cysteine residue while the peptide remains attached to the solid-phase resin is a powerful technique in solid-phase peptide synthesis (SPPS). This on-resin deprotection strategy opens up the thiol side chain for a variety of post-synthetic modifications, such as cyclization, branching, or conjugation, without affecting other acid-labile protecting groups or the resin linkage.

The selective cleavage of the S-Mmt group is typically achieved using very mild acidic conditions. A common reagent is a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The high acid sensitivity of the Mmt group allows for its removal under conditions that leave more robust protecting groups, such as tert-butyl (tBu) and Boc, intact. iris-biotech.de To prevent the reattachment of the cleaved Mmt cation, a scavenger like triisopropylsilane (TIS) or triethylsilane (TES) is typically included in the deprotection solution. nih.gov

Research has focused on optimizing the conditions for efficient on-resin Mmt removal. One study on the synthesis of oxytocin (B344502), which contains two Mmt-protected cysteine residues, evaluated various reaction times and repetitions using 2% TFA and 5% TIS in DCM. The findings indicated that multiple, short deprotection steps are more effective. For instance, five repetitions of a 10-minute treatment yielded the highest percentage of deprotected cysteine side chains. Another protocol involves treating the peptidyl-resin with 2% (v/v) TFA in DCM for 5 minutes, a process repeated 10 times to ensure complete removal of the Mmt group.

This on-resin deprotection is a crucial step for various functionalizations:

Disulfide Bond Formation: After selective deprotection of two Cys(Mmt) residues, the resulting free thiols can be oxidized on-resin to form an intramolecular disulfide bridge, a common feature in bioactive peptides like somatostatin (B550006) analogues.

Peptide Branching: The selective deprotection of a Lys(Mmt) residue (a technique analogous to Cys(Mmt) deprotection) has been used to create branched peptides. Following Mmt removal, a new amino acid can be coupled to the lysine (B10760008) side chain.

Macrocyclization: In the synthesis of cyclic peptides, the Mmt group can be removed from a cysteine residue to free the thiol group, which then reacts with another functional group on the peptide to form a cyclic structure on the resin. nih.gov For example, a peptide containing Cys(Mmt) was deprotected on-resin using 3% TFA and 5% TES in DCM, allowing the liberated thiol to react with a vinyl sulfonamide group to achieve macrocyclization. nih.gov

The table below summarizes various reported conditions for the on-resin selective deprotection of the Mmt group.

| Reagent Composition | Reaction Time & Repetitions | Application Example | Source |

|---|---|---|---|

| 2% TFA, 5% TIS in DCM | 10 min, repeated 5 times | Optimization for oxytocin synthesis | |

| 3% TFA, 5% TES in DCM | 30 s, repeated 15 times | Peptide macrocyclization via thiol-Michael addition | nih.gov |

| 2% TFA in DCM | 5 min, repeated 10 times | On-resin disulfide bond formation for Consomatin Ro1 | |

| 1.1% TFA, 3% TES in DCM (97:3 mixture) | 10 min, repeated 1-3 times | General protocol for disulfide bridging or PEGylation | iris-biotech.deiris-biotech.de |

| 2% TFA in DCM | Not specified | Automated synthesis of branched peptides |

Challenges and Mitigation of Side Reactions in D Cysteine Peptide Synthesis Employing Mmt Protection

Strategies to Minimize Racemization (Epimerization) at the α-Carbon of D-Cysteine

Racemization, or epimerization, at the α-carbon of an amino acid residue during peptide synthesis is a significant concern, as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. rsc.orgcapes.gov.bracs.org Cysteine is particularly susceptible to this side reaction. rsc.orgnih.gov

Impact of Protecting Group Choice (Mmt vs. Trt vs. Thp) on Stereochemical Integrity

The choice of the thiol-protecting group has a direct impact on the propensity of the cysteine residue to racemize. Studies comparing different protecting groups have revealed that the bulky trityl (Trt) group can lead to higher levels of racemization, especially when using uronium-based activation methods in the presence of a base. researchgate.net

In contrast, the 4-methoxytrityl (Mmt) group has been shown to outperform Trt in minimizing racemization. csic.es An even more favorable option for maintaining stereochemical integrity is the tetrahydropyranyl (Thp) protecting group. csic.esresearchgate.net Research has demonstrated that Thp-protected cysteine exhibits a lower tendency for racemization compared to both Trt and Mmt. csic.esresearchgate.net The non-aromatic nature of the Thp group is believed to contribute to this enhanced stability. researchgate.net

A comparative study on a model peptide highlighted the differences in racemization levels with various protecting groups. While Trt-protected cysteine showed significant racemization (8%) under uronium activation, other groups like Dpm resulted in much lower levels (1.2%). researchgate.net Although direct comparative data for Mmt under these exact conditions is not specified, its structural similarity to Trt suggests a need for careful optimization of coupling conditions.

| Protecting Group | Observed Racemization Level | Reference |

|---|---|---|

| Trt (Trityl) | 8.0% | researchgate.net |

| Dpm (Diphenylmethyl) | 1.2% | researchgate.net |

| Mmt (4-Methoxytrityl) | Outperforms Trt | csic.es |

| Thp (Tetrahydropyranyl) | Superior to Trt and Mmt in minimizing racemization | csic.esresearchgate.net |

Influence of Fmoc Removal Conditions on D-Cysteine Racemization

The conditions used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group, which typically involve treatment with a secondary amine base like piperidine (B6355638), can significantly influence the extent of racemization at the C-terminal cysteine residue. csic.escapes.gov.bracs.org The basic conditions facilitate the abstraction of the α-proton, leading to a carbanion intermediate that can then reprotonate to form either the D- or L-epimer. csic.es

Several strategies can be employed to minimize racemization during Fmoc deprotection:

Choice of Base: Using a weaker or more sterically hindered base can reduce the rate of α-proton abstraction. For instance, replacing piperidine with 4-methylpiperidine (B120128) has been shown to be effective. csic.esacs.org

Buffered Deprotection: The addition of an acidic additive to the deprotection solution can buffer the basicity and suppress racemization. OxymaPure is a commonly used additive for this purpose. csic.esacs.org A combination of 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF has been demonstrated to be a highly effective condition for minimizing epimerization. csic.esacs.org

Resin Choice: The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can also help to suppress racemization at the C-terminal cysteine. jst.go.jp

Control of β-Elimination and N-Piperidinyl-Alanine Adduct Formation

A significant side reaction, particularly for C-terminal cysteine residues during Fmoc-SPPS, is β-elimination. bachem.comresearchgate.net This reaction is initiated by the base-catalyzed abstraction of the α-proton, leading to the elimination of the protected thiol group and the formation of a dehydroalanine (B155165) intermediate. csic.esresearchgate.netpeptide.com This highly reactive α,β-unsaturated system can then undergo a Michael addition with the piperidine used for Fmoc deprotection, resulting in the formation of an N-piperidinyl-alanine adduct. csic.espeptide.combiosynth.comlu.se This adduct represents a significant impurity that can be challenging to remove. biosynth.com

The choice of the thiol-protecting group plays a crucial role in the extent of this side reaction. The use of bulky protecting groups like Trt can minimize, but not completely eliminate, the formation of the N-piperidinyl-alanine adduct. peptide.com Studies have shown that both Mmt and Thp protecting groups are superior to Trt in reducing the formation of this adduct. csic.es

The conditions for Fmoc removal are also critical. As with racemization, the use of a less basic deprotection cocktail, such as 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF, is effective in minimizing both β-elimination and the subsequent adduct formation. csic.esacs.org The use of alternative resins can also mitigate this side reaction. biosynth.com

Prevention of Undesired Thiol Oxidation and Alkylation Side Products

The nucleophilic nature of the cysteine thiol group makes it susceptible to oxidation and alkylation throughout the peptide synthesis process. rsc.orgbiotage.commdpi.com

Thiol Oxidation: The free thiol group can be readily oxidized by atmospheric oxygen to form disulfide bonds, leading to undesired dimers or intramolecular cyclization. biotage.comontosight.ai Further oxidation to sulfenic, sulfinic, or sulfonic acids can also occur. biotage.com While the Mmt protecting group shields the thiol during synthesis, oxidation can become a problem after its removal if the peptide is not handled carefully. biotage.com

Alkylation: During the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), reactive cationic species are generated from the resin linker and other protecting groups. peptide.comsigmaaldrich.com These cations can alkylate the nucleophilic thiol group of cysteine, leading to irreversible side products. researchgate.netpeptide.comsigmaaldrich.com Cysteine residues are particularly prone to alkylation by carbocations derived from the cleavage of linkers like those found on Wang or Rink Amide resins. peptide.com

Regioselective Disulfide Bond Formation and Peptide Cyclization Strategies

On-Resin Disulfide Bridge Formation Following Mmt Deprotection

A significant advancement in solid-phase peptide synthesis (SPPS) is the ability to form disulfide bridges while the peptide remains anchored to the resin support. bachem.com This approach leverages the principle of pseudo-dilution, where resin-bound peptide chains are physically isolated from one another, thus favoring intramolecular cyclization over intermolecular oligomerization. sigmaaldrich.com The use of H-D-Cys(Mmt)-OH is central to this strategy.

The process begins with the selective removal of the Mmt group from the cysteine residue(s). This is typically achieved by treating the peptidyl-resin with a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM). amazonaws.commerel.si Concentrations of 1-2% TFA are commonly employed, which are sufficient to cleave the acid-sensitive Mmt group while leaving other standard side-chain protecting groups, such as tert-butyl (tBu), trityl (Trt), and acetamidomethyl (Acm), intact. sigmaaldrich.commdpi.com To prevent re-attachment of the released Mmt cation, a scavenger like triisopropylsilane (B1312306) (TIS) is often included in the deprotection solution. peptidetherapeutics.org The deprotection is often repeated multiple times to ensure complete removal. peptidetherapeutics.orgjasco.hu Once the free thiol is exposed, an oxidizing agent is introduced to facilitate the formation of the disulfide (-S-S-) bond. sigmaaldrich.compeptidetherapeutics.org

The choice of oxidant and reaction conditions is critical for achieving high efficiency and purity in on-resin disulfide bond formation.

N-chlorosuccinimide (NCS): NCS has emerged as a highly effective and rapid reagent for on-resin oxidation. sigmaaldrich.comacs.org It typically achieves complete conversion of free thiols to a disulfide bridge within minutes at room temperature. sigmaaldrich.compeptidetherapeutics.org This rapid kinetics is particularly advantageous as it minimizes potential side reactions, such as the scrambling of already-formed disulfide bonds in multi-cyclic peptides. sigmaaldrich.com Studies on the synthesis of peptides like Apamin and α-conotoxin SI have demonstrated that using one equivalent of NCS in a solvent like DMF provides clean and efficient cyclization following Mmt deprotection. peptidetherapeutics.orgacs.org The reaction can be accelerated by gentle heating, for instance, to 50 °C for 5 minutes, which can further ensure complete oxidation with minimal formation of intermolecular dimers. jasco.hu

Atmospheric Oxygen: Air oxidation represents a milder and simpler alternative for forming disulfide bonds. bachem.com The procedure involves exposing the deprotected, resin-bound peptide to atmospheric oxygen, typically in a basic aqueous buffer solution (pH 7.5-8.0) like ammonium (B1175870) bicarbonate. bachem.comsigmaaldrich.com While straightforward, this method can be significantly slower than using chemical oxidants, sometimes requiring hours or even days for completion. sigmaaldrich.com The process relies on the spontaneous oxidation of the thiolate anion (RS⁻), which is formed under basic conditions, ultimately yielding a disulfide bond. borgeslab.org Although less common for on-resin strategies where organic solvents are preferred, it remains a viable, albeit slower, option.

| Oxidative Reagent | Typical Conditions | Advantages | Disadvantages |

| N-chlorosuccinimide (NCS) | 1-2 eq. in DMF, 5-15 min, RT sigmaaldrich.compeptidetherapeutics.orgacs.org | Very fast, high efficiency, minimizes side reactions sigmaaldrich.com | Can oxidize sensitive residues like Met if used in large excess sigmaaldrich.com |

| Atmospheric Oxygen | Air exposure, pH 7.5-8.0 buffer bachem.comsigmaaldrich.com | Mild, simple procedure sigmaaldrich.com | Very slow, may not be suitable for all sequences sigmaaldrich.com |

Solution-Phase Disulfide Formation from D-Cysteine Thiol

Following the completion of peptide assembly and cleavage from the solid support, disulfide bridges can be formed in solution. When a peptide containing two Cys(Trt)-protected residues is cleaved with a standard TFA cocktail, the Trt groups are removed, yielding a linear peptide with two free thiols. bachem.com This linear precursor is then cyclized through oxidation.

The most common method is air oxidation, which is performed under high-dilution conditions (typically 0.1-1.0 mg/mL) to favor the desired intramolecular reaction. sigmaaldrich.com The peptide is dissolved in an aqueous buffer, such as 0.1 M ammonium bicarbonate, and the pH is adjusted to a slightly alkaline value (7.5-8.0). bachem.com Stirring the solution while open to the atmosphere allows for the gradual oxidation of the thiols into a disulfide bond, yielding the thermodynamically most stable product. sigmaaldrich.comborgeslab.org The progress of the reaction is monitored by HPLC until the linear precursor is fully consumed.

Synthesis of Complex Multi-Disulfide Bridged Peptides Utilizing Mmt-Based Orthogonality

The synthesis of peptides containing multiple, regioselectively-formed disulfide bonds is a significant challenge in peptide chemistry. iris-biotech.de The Mmt group is an invaluable tool for these syntheses due to its unique acid lability, which makes it orthogonal to several other cysteine-protecting groups. sigmaaldrich.comiris-biotech.de This allows for the sequential deprotection of specific cysteine pairs and their subsequent oxidation to form discrete disulfide bridges in a controlled manner. researchgate.net

A widely used orthogonal pairing is Cys(Mmt) with Cys(Acm) (acetamidomethyl). sigmaaldrich.compeptidetherapeutics.org In this strategy, the Mmt group is first selectively removed on-resin using dilute TFA, and the first disulfide bond is formed using an oxidant like NCS. The Cys(Acm) groups remain unaffected. Following this first cyclization, the Acm groups can be removed and the second disulfide bond formed, either on-resin or in solution, typically using iodine (I₂). sigmaaldrich.com

Another powerful orthogonal pair is Cys(Mmt) and Cys(STmp) (2,4,6-trimethoxyphenylsulfenyl). sigmaaldrich.comresearchgate.net The STmp group is stable to the acidic conditions used for Mmt removal but is labile to thiolysis. Therefore, the synthetic strategy involves first treating the peptide with a reducing agent like dithiothreitol (B142953) (DTT) to remove the STmp groups. sigmaaldrich.comresearchgate.net The first disulfide bridge is then formed via oxidation with NCS. Subsequently, the Mmt groups are cleaved with dilute TFA, and the second disulfide bridge is formed in a separate oxidation step, again often with NCS. sigmaaldrich.comacs.orgresearchgate.net This sequential approach was successfully used in the regioselective synthesis of α-conotoxin SI. acs.org

| Orthogonal Pair | Deprotection Condition 1 | Oxidation 1 | Deprotection Condition 2 | Oxidation 2 |

| Cys(Mmt) / Cys(Acm) | 1-2% TFA/DCM sigmaaldrich.compeptidetherapeutics.org | NCS peptidetherapeutics.org | I₂ sigmaaldrich.com | I₂ (concomitant) sigmaaldrich.com |

| Cys(Mmt) / Cys(STmp) | DTT sigmaaldrich.comresearchgate.net | NCS sigmaaldrich.comresearchgate.net | 1-2% TFA/DCM sigmaaldrich.comresearchgate.net | NCS sigmaaldrich.comresearchgate.net |

| Cys(Mmt) / Cys(Dpm) | 1-2% TFA/DCM sigmaaldrich.comsigmaaldrich.com | Air/NCS sigmaaldrich.comsigmaaldrich.com | 95% TFA (cleavage) sigmaaldrich.com | Air/I₂ sigmaaldrich.com |

D-Cysteine Thiol-Mediated Cyclization Reactions (e.g., Thia-Michael Additions)

Beyond disulfide bonds, the nucleophilic thiol of D-cysteine, unmasked from its Mmt-protected form, can be employed in other cyclization strategies to create more stable linkages. rsc.org One prominent example is the thia-Michael addition, a robust reaction for forming stable thioether bonds. acs.orgnih.gov

This strategy involves the conjugate addition of the cysteine thiol to a Michael acceptor, which is an electron-poor alkene. researchgate.netrsc.org In peptide chemistry, this is often achieved by incorporating an amino acid bearing a Michael acceptor (e.g., a maleimide (B117702) group) into the peptide sequence. After selective deprotection of the Cys(Mmt) residue to liberate the free thiol, the peptide is subjected to conditions (often mildly basic) that promote the nucleophilic attack of the thiol onto the alkene, resulting in a cyclic peptide linked by a stable thioether bridge. nih.gov This method provides an alternative to disulfide bonds, which can be susceptible to reduction in biological environments. rsc.org Thiol-ene "click" reactions, where a thiyl radical adds across a double bond, represent another related photochemical strategy for forming stable C-S bonds for peptide cyclization. mdpi.comfrontiersin.org

Advanced Applications of D Cysteine Containing Peptides Synthesized Via H D Cys Mmt Oh

Development of Therapeutically Relevant Peptides with D-Amino Acids

The inclusion of D-amino acids, such as D-cysteine, into peptide therapeutics is a well-established strategy to improve their drug-like properties. mdpi.commdpi.com Natural peptides composed of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic utility. mdpi.comtandfonline.com By substituting L-amino acids with their D-enantiomers, peptides can be designed to be resistant to this enzymatic degradation. mdpi.com

Enhanced Proteolytic Stability and Pharmacokinetic Properties

A primary advantage of incorporating D-amino acids is the significant enhancement of a peptide's resistance to proteolysis. mdpi.commdpi.com Proteolytic enzymes are highly specific to the stereochemistry of L-amino acids, and therefore, peptides containing D-amino acids are not readily recognized as substrates. This increased stability against enzymatic breakdown leads to a longer half-life in the bloodstream and improved bioavailability. mdpi.combiorxiv.org For instance, the substitution of L-cysteine with D-cysteine in a peptide sequence can render it less susceptible to degradation by proteases, thereby prolonging its therapeutic effect. mdpi.combiorxiv.org This enhanced stability is a critical factor in the development of effective peptide drugs.

A study on SARS-CoV-2 main protease inhibitors demonstrated that peptides synthesized with D-amino acids exhibited superior proteolytic stability compared to their L-enantiomer counterparts. mdpi.combiorxiv.org This stability is crucial for increasing the serum half-life of the therapeutic peptide. mdpi.combiorxiv.org

| Property | Effect of D-Amino Acid Incorporation | Reference |

| Proteolytic Stability | Increased resistance to enzymatic degradation. | mdpi.combiorxiv.org |

| Serum Half-life | Significantly prolonged. | mdpi.combiorxiv.org |

| Bioavailability | Generally increased. | mdpi.combiorxiv.org |

Conformational Constraints and Bioactivity Modulation

The introduction of a D-amino acid into a peptide sequence can impose significant conformational constraints. mdpi.com This can lead to the stabilization of specific secondary structures, such as α-helices or β-sheets, which may be essential for biological activity. mdpi.comnih.gov For example, the formation of a disulfide bond between a D-cysteine at one position and an L-cysteine at another can stabilize an α-helical conformation. nih.gov The precise geometry induced by the D-amino acid can orient the side chains of other amino acids in a way that optimizes their interaction with a biological target, thereby modulating the peptide's bioactivity. frontiersin.org

The ability of disulfide bonds, often formed using cysteine residues, to stabilize peptide and protein structures is a fundamental principle in biochemistry. mdpi.comfrontiersin.org These covalent linkages are crucial for maintaining the three-dimensional architecture required for function. frontiersin.org By using H-D-Cys(Mmt)-OH, synthetic chemists can precisely control the placement of D-cysteine and, consequently, the formation of these structurally important disulfide bridges.

Bioconjugation and Site-Specific Chemical Modification of Peptides and Proteins

The unique reactivity of the thiol group in cysteine makes it a prime target for site-specific chemical modification and bioconjugation. explorationpub.comnih.gov The use of D-cysteine, introduced via this compound, allows for these modifications to be made on a more stable peptide backbone. Bioconjugation strategies are vital for developing advanced therapeutics, such as antibody-drug conjugates, and for creating probes to study biological processes. nih.govnih.gov

Cysteine's high nucleophilicity allows it to be selectively targeted for conjugation, even in the complex environment of a protein. explorationpub.com This enables the attachment of various molecules, including drugs, imaging agents, and polymers, to specific sites on a peptide or protein. chemrxiv.org The ability to perform these modifications on a D-cysteine-containing peptide enhances the stability of the final conjugate. mdpi.combiorxiv.org

Recent research has focused on developing novel methods for the site-selective modification of cysteine residues. nih.gov For example, a nine-residue cysteine-based reactive peptide interface has been shown to enable rapid and site-selective modification of proteins in aqueous environments. nih.gov Another approach involves the non-symmetric stapling of peptides using reagents that react specifically with N-terminal and internal cysteine residues, creating macrocyclic structures with enhanced properties. rsc.org

Exploration of D-Cysteine in Non-Canonical Amino Acid Chemistry and Natural Product Synthesis

The incorporation of D-cysteine is a key strategy in the synthesis of non-canonical amino acids and complex natural products. nih.gov Many ribosomally synthesized and post-translationally modified peptides (RiPPs), a class of natural products with diverse biological activities, contain non-canonical amino acids, including D-amino acids. nih.govacs.org These modifications are often crucial for their bioactivity and stability. acs.org

Analytical and Characterization Methodologies for D Cysteine Peptides

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for evaluating the purity of H-D-Cys(Mmt)-OH and for monitoring its incorporation during solid-phase peptide synthesis (SPPS). The technique separates the target compound from impurities based on differential partitioning between a stationary phase (typically a C18 column) and a mobile phase.

For purity assessment, analytical reversed-phase HPLC (RP-HPLC) is routinely used. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient of aqueous solvent (often water with 0.1% trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile) is used to elute the compounds from the column. The Mmt group provides a strong chromophore, allowing for sensitive detection by UV absorbance, often at wavelengths around 254 nm. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial sources for the related Fmoc-Cys(Mmt)-OH often specify a purity of ≥98.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com

During peptide synthesis, HPLC is crucial for reaction monitoring. googleapis.com For instance, after coupling this compound to a resin-bound peptide, a small sample of the resin can be cleaved, and the resulting crude peptide is analyzed by HPLC to confirm the successful addition of the cysteine residue. ljmu.ac.uk Similarly, the selective deprotection of the Mmt group, a key step in forming specific disulfide bonds, is monitored closely by HPLC. biotage.com Researchers track the disappearance of the Mmt-protected peptide peak and the appearance of the peak corresponding to the free thiol-containing peptide. biotage.com The efficiency of the Mmt group's removal, often achieved with a dilute solution of TFA (e.g., 1-2% in dichloromethane), can be quantified by comparing the peak areas of the starting material and the product. biotage.comnih.gov

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Column | Stationary phase for separation. | Reversed-phase C8 or C18 column. | ucl.ac.uk |

| Mobile Phase A | Aqueous component of the eluent. | Water with 0.1% Trifluoroacetic Acid (TFA). | |

| Mobile Phase B | Organic component of the eluent. | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). | ucl.ac.uk |

| Gradient | Programmed change in mobile phase composition. | Linear gradient, e.g., 5% to 95% B over 20-30 minutes. | ucl.ac.uk |

| Flow Rate | Speed of mobile phase through the column. | 1.0 mL/min for analytical columns. | ucl.ac.uk |

| Detection | Method for visualizing separated compounds. | UV absorbance at 220 nm (peptide bonds) or 254 nm (Mmt group). | ljmu.ac.uknih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Impurity Identification

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity of this compound by measuring its molecular weight with high accuracy. It is also instrumental in identifying impurities that may not be resolved by HPLC. Electrospray ionization (ESI) is a common MS technique for analyzing amino acid derivatives.

For structural elucidation, the compound is introduced into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (Molecular Formula: C₂₃H₂₃NO₃S), the expected mass of the protonated molecule [M+H]⁺ is approximately 394.15 g/mol . nih.goviris-biotech.de The detection of this ion provides strong evidence for the compound's identity.

MS is also critical for identifying impurities and side-products from a synthesis. For example, during the synthesis and handling of this compound, potential impurities could include the corresponding disulfide (dimer) or products resulting from premature deprotection. Tandem mass spectrometry (MS/MS) can further characterize these structures. In an MS/MS experiment, a specific ion (like the [M+H]⁺ ion of a suspected impurity) is selected and fragmented. The resulting fragmentation pattern provides detailed structural information. For cysteine-containing molecules, characteristic fragmentation patterns include cleavage of the carbon-sulfur (C-S) and disulfide (S-S) bonds, which helps pinpoint the location of modifications or impurities. mdpi.com

| Compound/Fragment | Molecular Formula | Expected Monoisotopic Mass (Da) | Ion ([M+H]⁺) | Notes |

|---|---|---|---|---|

| This compound | C₂₃H₂₃NO₃S | 393.14 | 394.15 | Parent molecule. nih.gov |

| Mmt cation | C₂₀H₁₉O⁺ | 275.14 | 275.14 | Characteristic fragment from the loss of the cysteine moiety. |

| Fragment from C-S bond cleavage | C₂H₅NO₂S | 121.01 | 122.02 | Represents the D-cysteine part of the molecule. |

Chiral Chromatography for Enantiomeric Purity Determination

Verifying the enantiomeric purity of this compound is essential to prevent the introduction of the incorrect L-enantiomer into a D-peptide sequence. Chiral chromatography is the definitive method for this analysis. This can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

In the direct method, a solution of this compound is analyzed using an HPLC system equipped with a chiral column. cat-online.com These columns contain a stationary phase that can stereoselectively interact with enantiomers, leading to different retention times for the D- and L-forms. However, for amino acids without a strong chromophore near the chiral center, detection can be challenging.

The more common approach is indirect separation, which involves derivatizing the amino acid with a chiral agent to form diastereomers. researchgate.netnih.gov These diastereomeric pairs have different physical properties and can be readily separated on a standard achiral HPLC column (like a C18). A popular derivatizing agent is Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.govmdpi.com The amino group of this compound reacts with Marfey's reagent to form two diastereomers: L-Ala-D-Cys(Mmt)-OH and L-Ala-L-Cys(Mmt)-OH (if the L-cysteine enantiomer is present as an impurity). These are then separated by RP-HPLC and quantified, allowing for the precise determination of the enantiomeric excess (e.e.) of the D-isomer. mdpi.com Other derivatizing agents, such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC), are also widely used for the chiral analysis of amino acids. tandfonline.com

| Method | Principle | Advantages | Typical Application | Reference |

|---|---|---|---|---|

| Direct Analysis via Chiral HPLC | Separation of enantiomers on a Chiral Stationary Phase (CSP). | No derivatization required, reducing sample preparation time. | Analysis of Fmoc-protected amino acids which have a UV chromophore. cat-online.com | cat-online.com |

| Indirect Analysis via Derivatization (Marfey's Method) | Reaction with a chiral reagent (e.g., FDAA) to form diastereomers, followed by separation on an achiral column. | Creates diastereomers that are easily separated by standard RP-HPLC; highly sensitive. | Determination of enantiomeric composition in peptide hydrolysates. mdpi.com | nih.govmdpi.com |

| Indirect Analysis via Derivatization (OPA/Chiral Thiol) | Reaction with o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomers. | Rapid reaction at room temperature; highly sensitive fluorescence detection. | Quantification of D- and L-amino acids in various samples. nih.govtandfonline.com | researchgate.netnih.govtandfonline.com |

Future Research Directions and Translational Perspectives

Innovations in Protecting Group Chemistry for D-Cysteine Thiol

The thiol group of cysteine is highly reactive, necessitating the use of protecting groups during peptide synthesis to prevent unwanted side reactions. The development of new protecting groups for the cysteine thiol is an area of active research, with a focus on improving stability, orthogonality, and cleavage efficiency.

One of the challenges in solid-phase peptide synthesis (SPPS) is the removal of certain protecting groups. For instance, the frequently used StBu (S-tert-butyl) group can be difficult to cleave. acs.org To address this, new disulfide-based protecting groups like SIT (S-sulfenyl-isobutanethiol) and MOT (S-sulfenyl-2-methoxy-2-methylpropanethiol) have been developed. These groups are compatible with standard Fmoc/tBu SPPS and can be easily removed with dithiothreitol (B142953) (DTT). acs.orgcsic.es

The Mmt (monomethoxytrityl) group, used in H-D-Cys(Mmt)-OH, is an acid-labile protecting group that can be selectively removed on the solid phase using a dilute solution of trifluoroacetic acid (TFA). sigmaaldrich.com This allows for specific modifications of the cysteine residue while the peptide is still attached to the resin. The development of such orthogonal protecting groups is crucial for the synthesis of complex peptides with multiple disulfide bonds. issuu.comiris-biotech.de

Recent innovations also include the development of photolabile protecting groups like the nitrodibenzofuran (NDBF) group. iris-biotech.de This allows for the deprotection of the cysteine thiol using UV or near-infrared light, offering spatial and temporal control over disulfide bond formation, which is particularly useful in biological applications. iris-biotech.de Another innovative approach is the use of "safety-catch" protecting groups like Msbh (4,4'-dimethylsulfinylbenzhydryl), which are stable under standard synthesis conditions but can be activated for cleavage by a specific chemical transformation. iris-biotech.de

These advancements in protecting group chemistry are expanding the toolbox available to peptide chemists, enabling the synthesis of increasingly complex and functional D-cysteine-containing peptides. rsc.org

Development of Automated and High-Throughput Synthesis Platforms for D-Cysteine Peptides

The demand for synthetic peptides for therapeutic and research purposes has driven the development of automated and high-throughput synthesis platforms. beilstein-journals.org Automated solid-phase peptide synthesis (SPPS) has become a routine method for producing peptides, including those containing D-cysteine. beilstein-journals.org These automated systems significantly reduce synthesis time and improve reproducibility compared to manual methods. chemrxiv.org

Recent advancements in automation have focused on increasing the speed and efficiency of peptide synthesis. For example, fast-flow peptide synthesis platforms have been developed that can significantly reduce the time required for each coupling cycle. pentelutelabmit.com These platforms, inspired by the efficiency of the ribosome, can form amide bonds in seconds, enabling the rapid synthesis of long and complex peptides. pentelutelabmit.com

Furthermore, high-throughput platforms, often utilizing a 96-well format, allow for the parallel synthesis of hundreds of peptides. researchgate.net This is particularly valuable for applications such as drug screening and epitope mapping, where large libraries of peptides are required. researchgate.net The integration of automated synthesis with high-throughput purification techniques, such as catch-and-release methods, further streamlines the process of obtaining pure peptides. researchgate.net

The development of specialized linkers, such as the diaminonicotinic acid (DAN) linker, has enabled the automated "one-step" synthesis of head-to-tail cyclic peptides with high purity and yield. chemrxiv.org These automated platforms are compatible with a wide range of amino acids, including D-cysteine derivatives with various protecting groups, facilitating the rapid construction of diverse peptide libraries for drug discovery and other applications. chemrxiv.orgrsc.org

Expanding the Therapeutic Potential of D-Cysteine-Based Compounds in Medicinal Chemistry

The unique chemical properties of D-cysteine make it an attractive building block for the design of novel therapeutic agents. Its thiol group can participate in disulfide bond formation, which is crucial for the structure and function of many biologically active peptides. issuu.com Moreover, the incorporation of D-cysteine can enhance the proteolytic stability of peptides, a desirable property for therapeutic applications. beilstein-journals.org

One promising area of research is the development of D-cysteine-based prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. nih.gov Cysteine-based prodrugs can be designed to target specific transporters, such as the excitatory amino acid transporter 3 (EAAT3) which is highly expressed at the blood-brain barrier, to improve drug delivery to the brain. nih.gov This approach is being explored for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

D-cysteine derivatives are also being investigated as antimicrobial agents. nih.gov By combining the cysteine scaffold with other pharmacophores, such as sulfonamides, novel compounds with significant antibacterial and antifungal activities have been synthesized. nih.gov

Furthermore, the incorporation of D-cysteine into peptides can be used to create potent and selective inhibitors of enzymes like cysteine proteases. acs.org These enzymes are involved in a variety of diseases, including cancer and infectious diseases. Organometallic complexes containing D-cysteine are also being explored as potential anticancer agents. uzh.ch The unique reactivity of these complexes offers opportunities for the design of drugs with novel mechanisms of action. uzh.ch

The continued exploration of D-cysteine in medicinal chemistry is expected to lead to the development of new and improved therapies for a wide range of diseases.

Q & A

Q. What are the standard protocols for synthesizing H-D-Cys(Mmt)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is synthesized using Fmoc-based SPPS, where the Mmt (monomethoxytrityl) group protects the thiol moiety of cysteine. Key steps include:

- Deprotection : Use 1–3% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Mmt group while retaining orthogonal protections (e.g., Fmoc for amines).

- Coupling : Activate the carboxyl group with HBTU/HOBt or Oxyma/DIC for peptide bond formation.

- Purity Control : Monitor each step via LC-MS to detect premature deprotection or side reactions.

Reference protocols for reproducibility are detailed in supplementary materials of peer-reviewed studies .

Q. Which analytical techniques are recommended for assessing the purity and identity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 220 nm to assess purity.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.

- NMR : , , and NMR (if applicable) to verify structural integrity, particularly the Mmt group’s presence.

Consistent with guidelines for characterizing novel compounds in experimental sections of journals .

Q. How does this compound facilitate site-specific bioconjugation in peptide-based drug design?

- Methodological Answer : The Mmt group’s orthogonality allows selective deprotection of cysteine residues, enabling:

- Crosslinking : Thiol-ene "click" chemistry or maleimide coupling for antibody-drug conjugates.

- Labeling : Attachment of fluorescent probes or PEG chains under mild acidic conditions.

Applications are validated in peptide synthesis workflows described in foundational studies .

Q. What are the best practices for storing and handling this compound to prevent degradation?

- Methodological Answer :

- Storage : Under inert gas (argon/nitrogen) at -20°C to minimize oxidation of the free thiol post-deprotection.

- Handling : Use reducing agents (e.g., TCEP) in buffers to stabilize cysteine residues during experiments.

Stability protocols align with peptide handling standards in synthetic chemistry literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer :

- Dynamic Behavior : Use variable-temperature NMR to assess conformational flexibility, which may explain discrepancies in crystallographic data.

- Crystallization Conditions : Optimize solvent systems (e.g., DMSO/water) to reduce lattice disorder.

- Validation : Cross-reference with computational models (DFT or MD simulations) to reconcile experimental observations.

Guidance on data reconciliation is drawn from systematic review frameworks for observational studies .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 25–40°C in buffers (pH 2–9) and monitor degradation via LC-MS.

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions.

- Control : Include thiol-scavenging agents (e.g., Ellman’s reagent) to quantify free cysteine generation.

Methodological rigor aligns with replication standards in experimental chemistry .

Q. How can researchers address scalability challenges in large-scale synthesis of this compound?

- Methodological Answer :

- Protection Strategy : Use semi-orthogonal groups (e.g., Acm alongside Mmt) to enable stepwise deprotection and reduce side reactions.

- Process Optimization : Implement continuous-flow systems for TFA deprotection to improve yield and reduce waste.

- Quality-by-Design (QbD) : Employ DOE (Design of Experiments) to identify critical process parameters (CPPs).

Advanced synthesis approaches are informed by industrial-academic collaborative studies .

Q. What statistical methods are appropriate for analyzing discrepancies in biological activity data of Mmt-protected cysteine derivatives?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., buffer composition).

- Dose-Response Modeling : Use nonlinear regression to assess potency variations across batches.

- Sensitivity Analysis : Evaluate the impact of purity thresholds (e.g., ≥95% vs. ≥98%) on activity.

Statistical frameworks are adapted from systematic review guidelines for observational data .

Q. How can computational modeling enhance the understanding of this compound’s interactions in peptide self-assembly?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate peptide folding trajectories to predict disulfide bond formation.

- Docking Studies : Map cysteine-Mmt interactions with enzymes (e.g., sortases) for functional insights.

- Validation : Correlate computational predictions with circular dichroism (CD) or FTIR spectroscopy data.

Integrative methodologies are endorsed in interdisciplinary research guidelines .

Q. What strategies mitigate oxidation or racemization during this compound incorporation into long peptides?

- Methodological Answer :

- Coupling Additives : Use HOBt or Oxyma to suppress racemization during activation.

- Inert Atmosphere : Conduct synthesis under argon to minimize thiol oxidation.

- Post-Synthesis Analysis : Employ chiral HPLC to quantify D/L isomer ratios.

Best practices are derived from peptide synthesis optimization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.